![molecular formula C19H17ClF3N3O3S2 B3040945 5-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulphonyl]-4-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 255872-73-2](/img/structure/B3040945.png)
5-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulphonyl]-4-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Overview
Description
5-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulphonyl]-4-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a useful research compound. Its molecular formula is C19H17ClF3N3O3S2 and its molecular weight is 491.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulphonyl]-4-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulphonyl]-4-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Monitoring: Chromium Detection in Water
Chromium contamination of drinking water is a global concern due to its widespread industrial use. Traditional laboratory-based methods, such as atomic absorption spectroscopy and mass spectroscopy, are highly selective and sensitive but require expensive maintenance and trained personnel. Microfluidic detection systems based on optical detection offer a cost-effective and portable alternative for onsite monitoring. In this context, the colorimetric method using 1,5-diphenylcarbazide dye has been optimized for incorporation into microfluidic systems. Rapid color development occurs upon adding the dye, and samples are measured at 543 nm. The method follows Beer’s law in the concentration range of 0.03–3 mg·L−1. The detection limit is 0.023 mg·L−1, and the quantitation limit is 0.076 mg·L−1 .
Chiral Separation in High-Performance Liquid Chromatography (HPLC)
A novel type of 3-chloro-5-methylphenylcarbamate-β-cyclodextrin-bonded silica particles serves as a chiral stationary phase in multi-mode HPLC. This application enables the separation of enantiomers and other chiral compounds. The unique properties of the bonded silica particles enhance chiral recognition and selectivity, making them valuable for pharmaceutical and chemical analyses .
properties
IUPAC Name |
5-(5-chloro-1,3-dimethylpyrazol-4-yl)sulfonyl-4-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3N3O3S2/c1-11-17(18(20)25(2)24-11)31(27,28)26-9-7-15-14(8-10-30-15)16(26)12-3-5-13(6-4-12)29-19(21,22)23/h3-6,8,10,16H,7,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNWGZMZOJMRRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)N2CCC3=C(C2C4=CC=C(C=C4)OC(F)(F)F)C=CS3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulphonyl]-4-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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